![molecular formula C11H13F3N2 B1420319 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine CAS No. 1096326-52-1](/img/structure/B1420319.png)
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Übersicht
Beschreibung
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a synthetic compound with the CAS Number: 1096326-52-1 . It has a molecular weight of 230.23 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI Code for “1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is 1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 230.23 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolidine Derivatives : A study by Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups. This method features high yields and excellent stereoselectivities, offering a pathway to trifluoromethylated pyrrolidines with medical potential.
Chemical Reactivity and Structure
- Reactivity of Enamines : Research by Ham and Leeming (1969) explores the reactivity of enamines of 1-phenylindan-2-one, noting resistance to C-alkylation, potentially relevant for compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine.
Material Science Applications
- Fluorinated Polyimides : Chung, Tzu, and Hsiao (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, highlighting potential applications in material science (Chung, Tzu, & Hsiao, 2006).
Organic Chemistry and Catalysis
- Bronsted and Lewis Acid Catalysis : De Rosa et al. (2015) discussed the role of Bronsted acids, bases, and Lewis acid Sn(2+) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, relevant to the study of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (De Rosa et al., 2015).
Synthesis and Characterization
Synthesis of Complexes : Amirnasr, Schenk, and Meghdadi (2002) synthesized complexes involving pyrrolidine and characterized them, providing insight into the synthesis and potential applications of related compounds (Amirnasr, Schenk, & Meghdadi, 2002).
Kinetic Studies in Organic Chemistry : Chamberlin and Crampton (1994) conducted kinetic studies of reactions with aliphatic amines like pyrrolidine, which could inform the understanding of compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (Chamberlin & Crampton, 1994).
Potential Pharmacological Activity
Derivatives as Receptor Antagonists : Huang et al. (2005) identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine as potent melanin-concentrating hormone receptor-1 antagonists, suggesting possible pharmacological applications (Huang et al., 2005).
Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine, demonstrating potential in anticancer applications (Chavva et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBAWPRMCHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



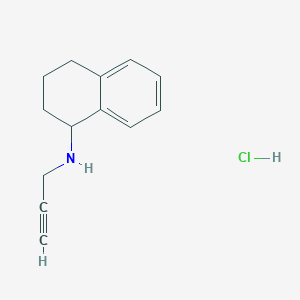
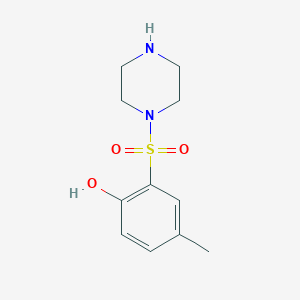
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
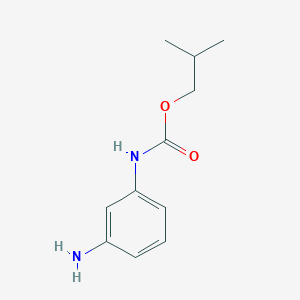
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
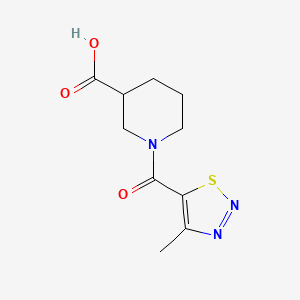
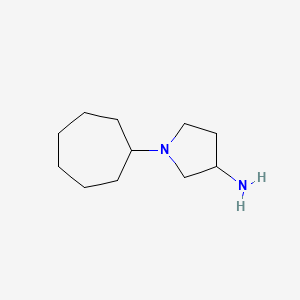
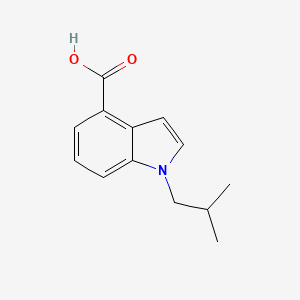
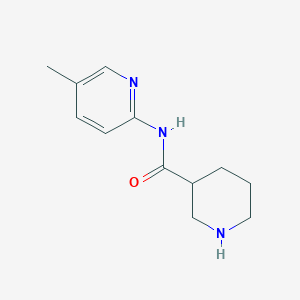
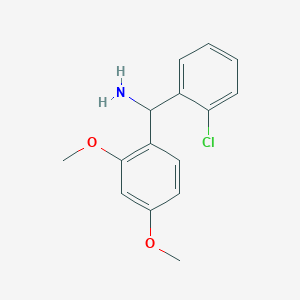
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)
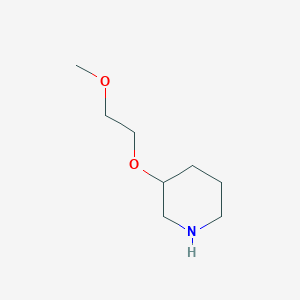

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)